Phenylacetyl-d5 Chloride

Catalog No.
S13955346
CAS No.
M.F
C8H7ClO
M. Wt
159.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetyl-d5 Chloride

Product Name

Phenylacetyl-d5 Chloride

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetyl chloride

Molecular Formula

C8H7ClO

Molecular Weight

159.62 g/mol

InChI

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D

InChI Key

VMZCDNSFRSVYKQ-RALIUCGRSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)Cl)[2H])[2H]

Phenylacetyl-d5 Chloride is a deuterated derivative of phenylacetyl chloride, characterized by the molecular formula C8H7ClOC_8H_7ClO and a unique isotopic labeling with deuterium atoms. This compound is utilized primarily in research settings to study metabolic pathways and drug interactions due to its stable isotope composition, which allows for precise tracking in biological systems. The presence of deuterium enhances the compound's stability and can affect its biological activity compared to its non-deuterated counterpart.

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Hydrolysis: Reacts with water to produce phenylacetic acid and hydrochloric acid.
  • Formation of Phenylacetyl Derivatives: Can be used to synthesize derivatives by reacting with different nucleophiles, leading to a variety of phenylacetyl compounds.

These reactions are fundamental in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.

The biological activity of Phenylacetyl-d5 Chloride is closely linked to its metabolic products. For instance, phenylacetyl metabolites are involved in various biochemical pathways, including the metabolism of dietary phenylalanine into phenylacetic acid. This transformation is significant in human gut microbiota, where specific microbial enzymes facilitate the conversion, impacting health conditions such as atherosclerotic cardiovascular disease. The study of these pathways often employs deuterated compounds like Phenylacetyl-d5 Chloride to trace metabolic processes more accurately .

Phenylacetyl-d5 Chloride can be synthesized through several methods:

  • Acid Chloride Formation: Reacting phenylacetic acid with thionyl chloride or oxalyl chloride under controlled conditions leads to the formation of phenylacetyl chloride. The deuterated version can be obtained by using deuterated solvents or starting materials.
  • Chloromethylation: Utilizing chloromethylation reactions on appropriate aromatic precursors followed by acylation can yield this compound.
  • Direct Synthesis from Deuterated Precursors: Starting from deuterated phenylacetic acid and reacting it with chlorinating agents under anhydrous conditions ensures the incorporation of deuterium atoms into the final product.

These methods highlight the versatility and adaptability required in synthetic organic chemistry to produce specific isotopically labeled compounds.

Phenylacetyl-d5 Chloride has several applications, particularly in:

  • Pharmaceutical Research: Used as a tracer in metabolic studies and drug development, allowing researchers to monitor the fate of drugs within biological systems.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its distinct isotopic signature.
  • Biochemical Studies: Facilitates understanding of metabolic pathways involving phenolic compounds and their derivatives.

Research involving Phenylacetyl-d5 Chloride often focuses on its interactions within biological systems. For example:

  • Metabolic Pathway Analysis: Studies have shown that gut microbiota can metabolize dietary phenylalanine into phenylacetic acid via specific enzymatic pathways. Phenylacetyl-d5 Chloride aids in elucidating these pathways by providing a means to track metabolic transformations .
  • Drug Metabolism: Understanding how drugs interact with this compound can reveal insights into pharmacokinetics and pharmacodynamics, particularly concerning drug efficacy and safety.

Phenylacetyl-d5 Chloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Phenylacetyl ChlorideC8H7ClONon-deuterated version; widely used in synthesis
AcetophenoneC8H8OKetone structure; used as a solvent and reagent
Benzoyl ChlorideC7H5ClOBenzoyl group; used for acylation reactions
PhenethylamineC8H11NAmino compound; involved in neurotransmitter synthesis

Phenylacetyl-d5 Chloride's uniqueness lies in its isotopic labeling, which provides distinct advantages for tracking and analyzing

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

159.0499263 g/mol

Monoisotopic Mass

159.0499263 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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